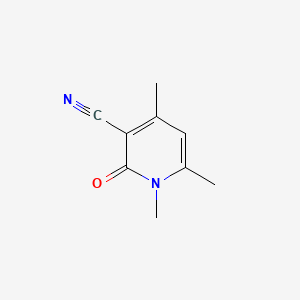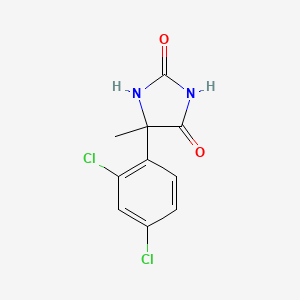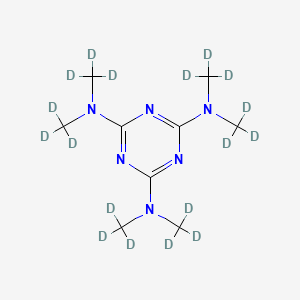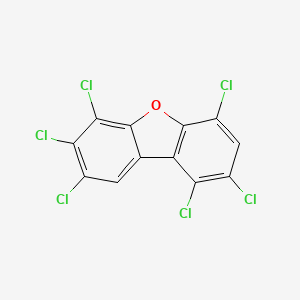
六氟-2,2,3,3-四氯丁烷
描述
Hexafluoro-2,2,3,3-tetrachlorobutane is a halogenated organic compound with the molecular formula C₄Cl₄F₆. It is characterized by the presence of both chlorine and fluorine atoms attached to a butane backbone. This compound is known for its high density, boiling point, and melting point, making it a significant substance in various industrial and research applications .
科学研究应用
Hexafluoro-2,2,3,3-tetrachlorobutane is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent for specific reactions.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials, including fluoropolymers and refrigerants
准备方法
Synthetic Routes and Reaction Conditions: Hexafluoro-2,2,3,3-tetrachlorobutane can be synthesized through the halogenation of butane derivatives. The process typically involves the use of chlorine and fluorine gases under controlled conditions to ensure the selective substitution of hydrogen atoms with halogen atoms. The reaction is carried out in the presence of a catalyst, often a metal halide, to facilitate the halogenation process .
Industrial Production Methods: In industrial settings, the production of hexafluoro-2,2,3,3-tetrachlorobutane involves large-scale halogenation reactors where butane is exposed to chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Hexafluoro-2,2,3,3-tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more complex halogenated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of compounds like hexafluoro-2,2,3,3-tetrachlorobutyl alcohol.
Reduction: Formation of partially halogenated butanes.
Oxidation: Formation of hexafluoro-2,2,3,3-tetrachlorobutanoic acid.
作用机制
The mechanism of action of hexafluoro-2,2,3,3-tetrachlorobutane involves its interaction with various molecular targets. The compound’s halogen atoms can form strong bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, potentially altering their function and activity. The pathways involved include halogen bonding and hydrophobic interactions, which can affect cellular processes and biochemical reactions .
相似化合物的比较
Hexafluoro-2,2,3,3-tetrachlorobutane is unique due to its specific arrangement of halogen atoms, which imparts distinct physical and chemical properties. Similar compounds include:
- Hexafluoro-2,2,3,3-tetrachloropropane
- Hexafluoro-2,2,3,3-tetrachloropentane
- Hexafluoro-2,2,3,3-tetrachlorohexane
Compared to these compounds, hexafluoro-2,2,3,3-tetrachlorobutane exhibits higher stability and reactivity due to its balanced halogenation pattern. This makes it more suitable for specific industrial and research applications .
属性
IUPAC Name |
2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F6/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLUUDREZEDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190947 | |
| Record name | Hexafluoro-2,2,3,3-tetrachlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-34-8 | |
| Record name | 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,2,3,3-tetrachlorohexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 375-34-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexafluoro-2,2,3,3-tetrachlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrachlorohexafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Hexafluoro-2,2,3,3-tetrachlorobutane used as a reference standard in this research on hydrogen bonding?
A1: Hexafluoro-2,2,3,3-tetrachlorobutane likely serves as an inert internal standard for the fluorine NMR measurements in this study. [] This means it doesn't participate in hydrogen bonding with the molecules of interest (fluoroform and tetrahydrofuran) and provides a stable signal against which the chemical shifts of other fluorine-containing compounds can be accurately measured. This allows for precise determination of the changes in fluorine chemical shifts caused by the formation of hydrogen bonds between fluoroform (and its deuterated form) and tetrahydrofuran.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















